2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide
Brand Name: Vulcanchem
CAS No.: 1391051-77-6
VCID: VC0137980
InChI: InChI=1S/C14H13FN6O2/c1-8-12(13(23)9-5-3-4-6-10(9)15)14(21(2)19-8)18-11(22)7-17-20-16/h3-6H,7H2,1-2H3,(H,18,22)
SMILES: CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CN=[N+]=[N-])C
Molecular Formula: C14H13FN6O2
Molecular Weight: 316.296

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide

CAS No.: 1391051-77-6

Cat. No.: VC0137980

Molecular Formula: C14H13FN6O2

Molecular Weight: 316.296

* For research use only. Not for human or veterinary use.

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide - 1391051-77-6

Specification

CAS No. 1391051-77-6
Molecular Formula C14H13FN6O2
Molecular Weight 316.296
IUPAC Name 2-azido-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide
Standard InChI InChI=1S/C14H13FN6O2/c1-8-12(13(23)9-5-3-4-6-10(9)15)14(21(2)19-8)18-11(22)7-17-20-16/h3-6H,7H2,1-2H3,(H,18,22)
Standard InChI Key RHLYCYTTWFKQMH-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CN=[N+]=[N-])C

Introduction

Chemical Structure and Identification

Basic Chemical Information

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is a heterocyclic compound containing several functional groups including a pyrazole ring, azido group, amide linkage, and fluorinated aromatic ring. The compound has a molecular formula of C14H13FN6O2 with a molecular weight of approximately 316.29 g/mol . The structure contains a 1,3-dimethyl-1H-pyrazole core with substituents at positions 4 and 5, including a 2-fluorobenzoyl group and an azidoacetamide moiety, respectively.

Identification Parameters and Chemical Descriptors

The compound is registered in chemical databases with specific identifiers that facilitate its proper identification and characterization in scientific research.

ParameterValue
CAS Registry Number1391051-77-6
PubChem CID71313588
IUPAC Name2-azido-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide
Molecular FormulaC14H13FN6O2
Molecular Weight316.29 g/mol
InChIInChI=1S/C14H13FN6O2/c1-8-12(13(23)9-5-3-4-6-10(9)15)14(21(2)19-8)18-11(22)7-17-20-16/h3-6H,7H2,1-2H3,(H,18,22)
SMILESCC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CN=[N+]=[N-])C

Structural Analogues and Related Compounds

Several structural analogues of 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide have been reported in the literature, differing primarily in the nature of the functional group replacing the azido moiety or modifications to the aromatic substituent:

  • 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide (CAS: 63960-69-0): Contains a bromo group instead of the azido functionality .

  • 2-azido-N-[4-(2,6-difluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-N-methyl-acetamide (CAS: 63960-78-1): Features an additional fluorine atom on the benzoyl group and N-methylation of the amide nitrogen .

Physicochemical Properties

Physical Characteristics

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide appears as a yellow solid at standard temperature and pressure . Its physical appearance is consistent with many heterocyclic compounds containing conjugated systems that often display yellowish coloration due to their electronic structure.

Solubility and Stability

The compound demonstrates solubility in common organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . This solubility profile is typical for molecules containing both polar functional groups (azide, amide) and hydrophobic regions (aromatic rings).

Due to the reactive nature of the azido group, the compound requires specific storage conditions to maintain stability. It should be stored at 2-8°C, protected from air and light, and kept refrigerated or frozen to prevent decomposition . Like many azido compounds, it may be sensitive to heat, light, and certain chemical environments that could trigger decomposition or unwanted reactions.

Synthetic Approaches

General Synthetic Strategy

Applications and Biological Relevance

Pharmaceutical Applications

The primary application of 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide lies in pharmaceutical research, particularly as an intermediate in the preparation of Zolazepam metabolites . Zolazepam is a benzodiazepine used in veterinary medicine as a sedative and anesthetic, often in combination with other agents such as tiletamine for surgical procedures and chemical restraint in animals.

The study of metabolites is crucial for understanding the pharmacokinetics, efficacy, and safety profiles of veterinary drugs. The synthesis of these metabolites requires precise chemical modifications that mirror biological transformations occurring in animal systems.

Click Chemistry Applications

The azido functionality in this compound makes it particularly valuable for click chemistry applications, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a variant of the Huisgen cycloaddition. This reaction allows for the efficient formation of 1,2,3-triazoles under mild conditions with high regioselectivity.

The utility of click chemistry in pharmaceutical research includes:

  • Fragment-based drug discovery

  • Bioconjugation for targeted drug delivery

  • Development of chemical probes for biological studies

  • Modification of lead compounds to improve pharmacokinetic properties

ParameterSpecification
AppearanceYellow solid
Purity≥98%
SolubilitySoluble in chloroform, dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light
ApplicationResearch use only; not for human or veterinary use

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on developing structure-activity relationship (SAR) studies involving 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide and its analogues. Systematic modifications of the molecular structure could provide insights into how each structural element contributes to the compound's reactivity, stability, and biological activity.

Expanded Applications in Pharmaceutical Chemistry

Additional research could explore the potential of this compound and its derivatives in broader pharmaceutical applications beyond Zolazepam metabolites. The pyrazole scaffold is present in numerous bioactive compounds with diverse therapeutic effects including anti-inflammatory, antifungal, antibacterial, and antiviral activities.

Novel Synthetic Methodologies

Development of more efficient and environmentally friendly synthetic routes to produce 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide and related compounds could be a valuable area for future investigation. Approaches might include:

  • Catalytic methods for azide introduction

  • One-pot multi-component reactions to streamline synthesis

  • Flow chemistry techniques to improve safety and scalability

  • Green chemistry approaches to reduce waste and environmental impact

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